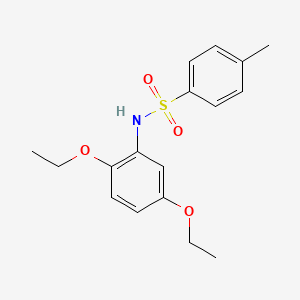
(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)(7-甲氧基苯并呋喃-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物发现
1,2,4-恶二唑在药物发现中起着至关重要的作用。该化合物的结构包含1,2,4-恶二唑基序,该基序存在于许多实验性、研究性和上市药物中。 例如阿他仑、纳尔美汀和阿米那韦 。研究人员正在探索其作为新型药物剂的支架的潜力。
抗感染剂
研究人员已经研究了 1,2,4-恶二唑的抗感染特性。这些化合物对细菌、真菌和病毒病原体表现出良好的活性。 研究人员已经合成了衍生物并评估了它们在对抗感染方面的功效 。
抗癌活性
该化合物的生物活性扩展到癌症研究。一些 1,2,4-恶二唑衍生物已显示出抗癌作用。 例如,某些衍生物在抑制细菌生长方面比氨苄青霉素更有效 。对它们的机制和作为抗癌剂的潜力的进一步探索正在进行中。
作用机制
Target of Action
The primary target of the compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are a group of proteins that provide structural support to tissues and organs .
Mode of Action
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone interacts with DDR1 by inhibiting its phosphorylation . This inhibition prevents the activation of DDR1, thereby modulating the downstream signaling pathways that are triggered upon DDR1 activation .
Biochemical Pathways
The inhibition of DDR1 by (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone affects various biochemical pathways. DDR1 is involved in the regulation of cell growth, differentiation, migration, and extracellular matrix remodeling . By inhibiting DDR1, the compound can modulate these processes, potentially leading to therapeutic effects .
Pharmacokinetics
The compound has been described as having excellent kinome selectivity, a clean in vitro safety profile, and favorable pharmacokinetic and physicochemical properties . These characteristics suggest that the compound may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone’s action are related to its inhibition of DDR1. By preventing DDR1 activation, the compound can modulate cellular processes such as cell growth and migration . This could potentially lead to therapeutic effects in diseases where DDR1 signaling is dysregulated .
生化分析
Biochemical Properties
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone has been shown to interact with the Discoidin Domain Receptor 1 (DDR1) in biochemical reactions . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix . The compound acts as an inhibitor of DDR1, modulating its phosphorylation and preventing collagen-induced activation of renal epithelial cells expressing DDR1 .
Cellular Effects
In terms of cellular effects, the compound has been shown to prevent fibrosis and renal function loss in a genetic mouse model of Alport Syndrome . This suggests that the compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that express DDR1 .
Molecular Mechanism
The molecular mechanism of action of the compound involves inhibiting the phosphorylation of DDR1 . This inhibition prevents the collagen-induced activation of DDR1, thereby modulating cellular responses to the extracellular matrix .
Temporal Effects in Laboratory Settings
The compound has been shown to have a potent inhibitory effect on DDR1, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of the compound at different dosages in animal models have not been fully explored. The compound has been shown to prevent fibrosis and renal function loss in a genetic mouse model of Alport Syndrome, suggesting potential therapeutic applications .
Metabolic Pathways
Given its interaction with DDR1, it may be involved in pathways related to collagen metabolism and the response to the extracellular matrix .
Transport and Distribution
Given its interaction with DDR1, it may be localized to areas of the cell where DDR1 is expressed .
Subcellular Localization
Given its interaction with DDR1, it may be localized to areas of the cell where DDR1 is expressed .
属性
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-26-16-6-2-5-15-11-17(27-19(15)16)21(25)24-9-3-4-13(12-24)10-18-22-20(23-28-18)14-7-8-14/h2,5-6,11,13-14H,3-4,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNFAVXOAKAPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3,4-Diethoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2386893.png)
![N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386894.png)



![ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate](/img/structure/B2386907.png)
![(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2386908.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2386909.png)



![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)
![5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide](/img/structure/B2386915.png)
![6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylpyridazin-3-amine](/img/structure/B2386916.png)
